1-Ethyl-5-iodopyrazol-4-amine;hydrochloride
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Overview
Description
1-Ethyl-5-iodopyrazol-4-amine;hydrochloride is a chemical compound with the molecular formula C5H8IN3·HCl. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms. This compound is notable for its unique structure, which includes an iodine atom and an ethyl group attached to the pyrazole ring. It is commonly used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
The synthesis of 1-Ethyl-5-iodopyrazol-4-amine;hydrochloride typically involves the iodination of 1-ethylpyrazol-4-amine. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the 5-position of the pyrazole ring. The hydrochloride salt is then formed by treating the iodinated product with hydrochloric acid. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
1-Ethyl-5-iodopyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Scientific Research Applications
1-Ethyl-5-iodopyrazol-4-amine;hydrochloride is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound’s unique properties make it suitable for applications in material science and organic synthesis
Mechanism of Action
The mechanism of action of 1-Ethyl-5-iodopyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The iodine atom and the pyrazole ring play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
1-Ethyl-5-iodopyrazol-4-amine;hydrochloride can be compared with other pyrazole derivatives such as:
1-Methyl-5-iodopyrazol-4-amine: Similar structure but with a methyl group instead of an ethyl group.
1-Ethyl-3-iodopyrazol-4-amine: Iodine atom at the 3-position instead of the 5-position.
1-Ethyl-5-bromopyrazol-4-amine:
Properties
IUPAC Name |
1-ethyl-5-iodopyrazol-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8IN3.ClH/c1-2-9-5(6)4(7)3-8-9;/h3H,2,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLHIQIBPMRRGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)N)I.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClIN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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